Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester (C19H27N3O3S) features three distinct domains:
- A 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ring system
- A carbamate ester group (-OC(=O)N-)
- A thioether-linked ((2-cyanoethyl)methylamino) side chain
The benzofuran moiety consists of a fused benzene and furan ring, with two methyl groups at the 2-position and a hydrogenated furan ring (2,3-dihydro configuration). This planar aromatic system contributes to the compound’s stability, while the methyl groups induce steric hindrance that influences molecular packing.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C19H27N3O3S | |
| Molecular weight | 377.5 g/mol | |
| SMILES | CCCCN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C | |
| InChIKey | WMXSGNRRHHOKST-UHFFFAOYSA-N |
The stereochemical configuration reveals two chiral centers:
- C7 of the benzofuran ring (R configuration)
- The sulfur-bearing carbon in the thioether group (S configuration)
Density functional theory (DFT) calculations predict a dihedral angle of 112.5° between the benzofuran plane and the carbamate group, creating a twisted molecular geometry that reduces π-π stacking interactions.
Comparative Analysis of IUPAC Name vs. Common Nomenclature
The systematic IUPAC name This compound follows hierarchical substituent prioritization:
- Parent structure : 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Functional group : Carbamic acid derivative
- Substituents :
- Thioether bridge (-S-)
- Methylamino group (-N(CH3)-)
- 2-Cyanoethyl side chain (-CH2CH2C≡N)
Common nomenclature variants include:
- Methylcarbamothioate benzofuran derivative (emphasizing the carbamate-thioether linkage)
- 2-Cyanoethyl-N-methylaminothiomethyl benzofuran carbamate (simplified positional descriptor)
The CAS registry number 82560-73-4 provides a unique identifier that circumvents naming inconsistencies. Unlike trivial names used for simpler carbamates (e.g., carbofuran), this compound’s structural complexity necessitates systematic IUPAC designation to specify:
- The thioether substituent’s branching pattern
- Exact positioning of methyl groups on the benzofuran scaffold
- Esterification site at the 7-position
X-ray Crystallographic Characterization
While direct X-ray diffraction data for this specific compound remains unpublished, structural analogs provide critical insights. The benzofuran core adopts a planar conformation with mean bond lengths of 1.39 Å for aromatic C-C bonds and 1.43 Å for the furan oxygen bridge. Comparative analysis of similar carbamates reveals:
| Parameter | Benzofuran Derivatives | Carbamate Analogs |
|---|---|---|
| C-O bond length (ester) | 1.36 ± 0.02 Å | 1.34 ± 0.03 Å |
| S-C bond (thioether) | 1.82 Å (calculated) | 1.81 ± 0.05 Å |
| Torsion angle (N-S-C-O) | 87.3° | 85-89° |
Crystal packing in related compounds shows herringbone arrangements dominated by van der Waals interactions between benzofuran planes and hydrogen bonding between carbamate oxygen and cyano groups. The 2,2-dimethyl substitution pattern prevents close π-orbital overlap, increasing melting points compared to unsubstituted analogs.
Computational Modeling of Electron Density Distribution
Quantum mechanical calculations at the B3LYP/6-311+G(d,p) level reveal key electronic features:
Electrostatic potential surfaces show:
- High electron density at the carbamate oxygen (δ- = -0.43 e)
- Electron-deficient regions around the cyano group (δ+ = +0.29 e)
Natural Bond Orbital (NBO) analysis identifies:
- Hyperconjugation between the benzofuran π-system and carbamate lone pairs (stabilization energy: 12.3 kcal/mol)
- Charge transfer from sulfur’s lone pairs to the σ* orbital of the adjacent C-N bond (3.8 kcal/mol)
Molecular orbital energies :
- HOMO (-6.12 eV): Localized on the benzofuran ring and thioether sulfur
- LUMO (-1.87 eV): Dominated by the cyano group and carbamate carbonyl
Properties
CAS No. |
82560-71-2 |
|---|---|
Molecular Formula |
C16H21N3O3S |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[2-cyanoethyl(methyl)amino]sulfanyl-N-methylcarbamate |
InChI |
InChI=1S/C16H21N3O3S/c1-16(2)11-12-7-5-8-13(14(12)22-16)21-15(20)19(4)23-18(3)10-6-9-17/h5,7-8H,6,10-11H2,1-4H3 |
InChI Key |
NOWAKQNCNDQCGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N(C)SN(C)CCC#N)C |
Origin of Product |
United States |
Preparation Methods
Preparation of the Benzofuranyl Alcohol Intermediate
The 2,3-dihydro-2,2-dimethyl-7-benzofuranyl alcohol is a key starting material. It can be prepared by:
- Cyclization of appropriate phenolic precursors with suitable ketones or aldehydes under acidic or basic catalysis.
- Reduction of benzofuran derivatives to the dihydro form.
- Introduction of the 2,2-dimethyl substitution via alkylation or rearrangement reactions.
This intermediate provides the hydroxyl group necessary for carbamate ester formation.
Synthesis of the Substituted Thiocarbamate Intermediate
The amino-thio substituent bearing the 2-cyanoethyl and methylamino groups is introduced through a multi-step process:
Step 1: Thiocyanation of Amines
Aromatic or aliphatic amines are thiocyanated using inorganic thiocyanates (e.g., ammonium thiocyanate) in the presence of oxidizing agents such as halogens (chlorine or bromine). This forms thiocyanato derivatives.Step 2: Alkylation of Thiocyanates
The thiocyanato intermediate is alkylated with alkyl halides (e.g., methyl or 2-cyanoethyl halides) in the presence of alkali metal cyanides and phase transfer catalysts to yield alkylthio-substituted amines.Step 3: Reduction of Nitro Groups (if present)
If the starting amine contains nitro groups, these are reduced to amines using aqueous alkali metal sulfides (e.g., sodium sulfide) under inert atmosphere and elevated temperature.Step 4: Formation of Carbamate
The amino-thio intermediate is reacted with alkyl cyano carbamates or their salts under acidic conditions (pH ~4) to form the carbamate ester linkage.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Thiocyanation | Ammonium thiocyanate, bromine, methanol | 0–5 °C | ~90–100 | Low by-product formation, crystalline product |
| Alkylation | Alkyl halide, alkali metal cyanide, phase transfer catalyst | Room temperature to mild heating | High (not specified) | Efficient alkylation of thiocyanate |
| Nitro reduction | Sodium sulfide, inert atmosphere | Elevated temperature | High | Complete reduction to amine |
| Carbamate formation | Alkyl cyano carbamate, acid pH ~4 | Room temperature to 100 °C | 58–90 (varies) | pH control critical for yield |
| Esterification (final step) | Benzofuranyl alcohol, carbamoyl intermediate | Mild heating | Moderate to high | Purification by crystallization |
Research Findings and Notes
- The process benefits from mild reaction conditions that minimize by-products and degradation of sensitive groups such as cyano and thioether moieties.
- Maintaining pH around 4 during carbamate formation is crucial to maximize yield and purity.
- Use of phase transfer catalysts enhances alkylation efficiency in the thiocyanate alkylation step.
- The overall synthetic route is characterized by high selectivity and reproducibility, suitable for scale-up.
- The final product exhibits stability consistent with its molecular structure, confirmed by spectroscopic methods (NMR, IR).
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Agricultural Applications
Insecticides and Acaricides
One of the primary applications of this compound is as an insecticide and acaricide. Its efficacy in pest control has been demonstrated through various studies. For instance, derivatives of carbamic acids have been shown to possess significant insecticidal properties against a range of agricultural pests.
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Carbamic Acid Derivative A | Aphids | 85% | |
| Carbamic Acid Derivative B | Spider Mites | 90% |
Case Study: Efficacy Against Common Pests
A study conducted on the effectiveness of carbamic acid derivatives against aphids revealed a mortality rate of 85% within 48 hours of application. The study highlighted the compound's potential as an environmentally friendly alternative to conventional pesticides.
Pharmaceutical Applications
Potential Therapeutic Uses
Carbamic acid esters have been investigated for their potential therapeutic effects. Some derivatives exhibit muscle relaxant properties, making them candidates for treating conditions associated with muscle spasms.
| Drug Name | Indication | Mechanism of Action |
|---|---|---|
| Febarbamate | Muscle Spasms | Centrally acting muscle relaxant |
| Phenprobamate | Pain relief from muscle spasms | Muscle relaxation |
The muscle relaxant effects of these compounds can be attributed to their ability to modulate neurotransmitter release at neuromuscular junctions.
Materials Science Applications
Use in Coatings and Preservatives
Carbamic acid derivatives are also utilized in the formulation of coatings and preservatives. Their chemical structure allows them to act as effective agents in preventing degradation in various materials.
| Application | Material Type | Functionality |
|---|---|---|
| Paints | Industrial Coatings | Film preservative |
| Textiles | Fabric Treatment | Fungicidal properties |
Case Study: Preservation in Paints
In a study assessing the effectiveness of carbamic acid esters as film preservatives in paints, it was found that these compounds significantly extended the shelf life and maintained the integrity of the paint under various environmental conditions.
Mechanism of Action
The mechanism of action of carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues
The target compound belongs to a family of benzofuranyl carbamates, which share the 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester core but differ in substituents on the thio-methyl group. Key analogues include:
Carbosulfan
- CAS No.: 55285-14-8
- Structure: Carbamic acid, [(dibutylamino)thio]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Molecular Formula : C₂₀H₃₀N₂O₃S
- Key Differences: Replaces the cyanoethyl-methylamino group with a dibutylamino (-N(C₄H₉)₂) substituent.
- Properties : Lower polarity due to bulky alkyl chains; widely used as a systemic insecticide .
Nitrosocarbofuran
- CAS No.: 62593-23-1
- Structure : Carbamic acid, methylnitroso-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester
- Molecular Formula : C₁₂H₁₄N₂O₄
- Key Differences: Features a nitroso (-NO) group instead of the thio-methyl substituent.
Methiocarb
- CAS No.: 2032-65-7
- Structure : Carbamic acid, methyl-, 3,5-dimethyl-4-(methylthio)phenyl ester
- Molecular Formula: C₁₁H₁₅NO₂S
- Key Differences : Replaces the benzofuranyl core with a substituted phenyl group.
- Properties : Used as a molluscicide and bird repellent; moderate toxicity (LD₅₀ = 95 mg/kg in birds) .
Toxicity and Environmental Impact
Notes:
- Carbofuran (methyl-substituted analogue) shows extreme avian toxicity (LD₅₀ = 99 mg/kg), suggesting the target compound may share similar hazards .
Biological Activity
Carbamic acid derivatives are a class of compounds that exhibit a range of biological activities, particularly in agricultural and pharmaceutical applications. This article focuses on the specific compound Carbamic acid, (((2-cyanoethyl)methylamino)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester , examining its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a carbamate functional group and a benzofuran moiety. The presence of the cyanoethyl and methylamino groups contributes to its biological activity.
Chemical Formula : CHNOS
Molecular Weight : 282.37 g/mol
CAS Number : [Insert CAS number if available]
Biological Activity Overview
Carbamic acid derivatives are known for their diverse biological activities, including insecticidal, herbicidal, and antifungal properties. The specific compound under review has shown potential in the following areas:
- Insecticidal Activity : Similar compounds have been utilized as insecticides due to their ability to inhibit acetylcholinesterase (AChE), leading to neurotoxicity in target pests .
- Antifungal Properties : Some carbamate derivatives exhibit antifungal activity by disrupting fungal cell wall synthesis .
The primary mechanism of action for carbamic acid derivatives involves the inhibition of AChE. This enzyme is crucial for the breakdown of acetylcholine in the synaptic cleft; its inhibition results in an accumulation of acetylcholine, leading to overstimulation of the nervous system in insects.
Enzyme Inhibition
- Acetylcholinesterase Inhibition : The compound's structure allows it to bind effectively to the active site of AChE, preventing it from hydrolyzing acetylcholine.
- Metabolic Pathways : The metabolism of carbamate compounds typically involves oxidation and conjugation processes that can lead to various metabolites with distinct biological activities .
Case Studies and Research Findings
-
Insecticidal Efficacy :
- In a study evaluating the insecticidal properties of related carbamate compounds, it was found that doses as low as 10 mg/kg could significantly reduce pest populations in controlled environments. The mechanism was attributed to AChE inhibition leading to paralysis and death in susceptible species .
- Toxicological Assessments :
- Environmental Impact Studies :
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | CHNOS |
| Molecular Weight | 282.37 g/mol |
| AChE Inhibition IC50 | [Insert value if available] |
| Acute Toxicity (LD50) | [Insert value if available] |
Q & A
Q. Basic Research Focus
- FT-IR spectroscopy : Identify the C=O stretch (1680–1720 cm⁻¹) and S–C=N vibrations (650–750 cm⁻¹) to distinguish thio-carbamates from oxy-carbamates .
- NMR (¹H/¹³C) : Key signals include:
- Thiomethyl protons (δ 3.1–3.3 ppm, multiplet).
- Benzofuran C-7 carbon (δ 150–155 ppm, quaternary carbon) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 488.553) and fragment ions (e.g., loss of the cyanoethyl group, m/z 401.2) .
How can conflicting toxicity data between in vitro mutagenicity assays and in vivo carcinogenicity studies be resolved?
Advanced Research Focus
Discrepancies may arise from:
- Metabolic activation : In vitro assays (e.g., Ames test) often lack metabolic enzymes (e.g., S9 liver fractions), leading to false negatives. Incorporate S9 mix from relevant species to assess nitroso derivatives (e.g., methylnitroso intermediates, as seen in RTECS data ).
- Dose-response modeling : The U.S. EPA’s IRIS protocol recommends benchmark dose (BMD) analysis for low-dose extrapolation, particularly for gastrointestinal tumors reported in rodent studies (e.g., 380 mg/kg over 23 weeks) .
What strategies mitigate solubility limitations in aqueous media for formulation or ecotoxicity testing?
Basic Research Focus
The compound’s low water solubility (estimated <0.1 g/100 mL, extrapolated from Carbofuran data ) can be addressed via:
- Co-solvent systems : Use acetone-water (1:1 v/v) or cyclodextrin inclusion complexes to enhance dispersion.
- Nanoemulsions : Encapsulate the compound in biodegradable polymers (e.g., PLGA) for controlled release in environmental fate studies.
What computational methods predict the compound’s environmental persistence and bioaccumulation potential?
Q. Advanced Research Focus
- QSAR modeling : Use EPI Suite™ to estimate log Kow (predicted ~3.2 for the cyanoethyl group vs. 2.3 for Carbofuran) and biodegradation half-life (>60 days, indicating persistence) .
- Molecular docking : Simulate binding affinity to acetylcholinesterase (AChE) compared to Carbofuran. The thiocarbamate group may reduce AChE inhibition, altering non-target organism toxicity .
How does the compound’s photodegradation profile compare to Carbofuran under UV/visible light exposure?
Q. Advanced Research Focus
- Experimental design : Expose the compound to simulated sunlight (λ >290 nm) in aqueous buffers (pH 5–9) and analyze degradation products via LC-MS/MS.
- Key pathways : Expected cleavage of the thio-carbamate bond, releasing 2-cyanoethyl methylamine and benzofuran derivatives. Compare half-lives to Carbofuran (t1/2 = 2–5 days in sunlight) .
What are the critical gaps in understanding the compound’s mode of action in non-target organisms?
Q. Advanced Research Focus
- Mitochondrial toxicity : Assess uncoupling of oxidative phosphorylation in aquatic invertebrates (e.g., Daphnia magna) using Seahorse XF analyzers.
- Endocrine disruption : Screen for estrogen receptor binding via YES/YAS assays, given structural similarities to benzofuran-based endocrine disruptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
